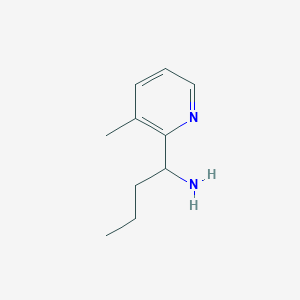

1-(3-Methylpyridin-2-yl)butan-1-amine

Description

1-(3-Methylpyridin-2-yl)butan-1-amine is a secondary amine characterized by a butan-1-amine chain attached to the 2-position of a 3-methylpyridine ring. Its molecular formula is C₁₀H₁₆N₂, with a molecular weight of 164.25 g/mol (CAS: 825647-69-6) . This compound is primarily utilized in pharmaceutical research, particularly as a precursor for heterocyclic building blocks or bioactive molecules .

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

1-(3-methylpyridin-2-yl)butan-1-amine |

InChI |

InChI=1S/C10H16N2/c1-3-5-9(11)10-8(2)6-4-7-12-10/h4,6-7,9H,3,5,11H2,1-2H3 |

InChI Key |

WGXKOFUCZSBSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC=N1)C)N |

Origin of Product |

United States |

Preparation Methods

Direct Amination via Substituted Pyridine Precursors

A common method involves the reaction of a 3-methyl-2-halopyridine derivative with butan-1-amine or its equivalent nucleophiles under nucleophilic substitution conditions. This approach relies on the displacement of a suitable leaving group (e.g., halogen) at the 2-position of the pyridine ring by the amine nucleophile.

- Example procedure: 3-Methyl-2-chloropyridine is reacted with butan-1-amine in the presence of a base or under catalytic conditions to afford the target amine.

- Reaction conditions: Typically conducted in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120 °C).

- Yields: Moderate to good yields (60–85%) depending on reaction time and purity of reagents.

This method benefits from straightforward starting materials and relatively simple reaction setup but may require careful control to avoid side reactions such as over-alkylation or pyridine ring degradation.

Pyridine Ring Construction Followed by Amination

Alternatively, the pyridine ring bearing the 3-methyl substituent can be constructed via condensation or cyclization reactions starting from appropriate precursors, followed by introduction of the butan-1-amine side chain.

- Ritter-type reactions and cyclizations: Recent methodologies employ intermolecular Ritter-type reactions to form substituted pyridines with aminoalkyl side chains in a single step or via a cascade process. For example, reactions involving substituted pyridine precursors and nitriles under acidic catalysis can yield aminoalkylated pyridines with high selectivity and yields up to 90%.

- Radical-mediated synthesis: Mild radical approaches have been reported to synthesize heteroaryl amino acids and analogues, which can be adapted to prepare 1-(3-methylpyridin-2-yl)butan-1-amine derivatives by radical addition to suitably functionalized pyridine precursors.

These methods are advantageous for scalability and structural diversity but may require specialized catalysts or reagents.

Detailed Preparation Method Example

A representative synthesis based on literature and patent disclosures is as follows:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 3-Methyl-2-chloropyridine + Butan-1-amine, DMF, 100 °C, 12 h | Nucleophilic aromatic substitution to introduce the butan-1-amine side chain | 75–80 |

| 2 | Purification by extraction and recrystallization | Isolation of pure 1-(3-methylpyridin-2-yl)butan-1-amine | — |

In a patent example, morpholine and various amine-protecting groups were employed in related heterocyclic amine syntheses, indicating the utility of amine protection/deprotection strategies to improve yields and purity.

Catalytic and Protective Group Strategies

- Use of amine protecting groups: Protecting groups such as Boc (tert-butoxycarbonyl) or DiBOC have been used to control reactivity during multi-step syntheses involving amines on heterocycles.

- Catalysts: Lewis acids like Bi(OTf)3 and acid catalysts such as p-toluenesulfonic acid (p-TsOH) have been reported to facilitate cyclization and amination reactions of pyridine derivatives, improving yields and selectivity.

Comparative Analysis of Preparation Methods

| Method Type | Advantages | Disadvantages | Typical Yield Range | Scalability |

|---|---|---|---|---|

| Direct nucleophilic substitution | Simplicity, readily available reagents | Possible side reactions, requires elevated temperature | 60–85% | Good for lab scale |

| Ritter-type cyclization | High selectivity, one-pot synthesis | Requires acidic conditions, sensitive to substituents | 75–90% | Promising for scale-up |

| Radical synthesis | Mild conditions, versatile | Requires radical initiators, complex setup | Variable (50–80%) | Emerging scalability |

Research Findings and Optimization Notes

- Steric effects: Substituents at the 3-position (methyl group) can influence the nucleophilicity and steric accessibility of the pyridine nitrogen, affecting reaction yields.

- Reaction time and temperature: Optimization studies show that moderate heating (80–120 °C) for 8–12 hours balances conversion and minimizes decomposition.

- Purification: Extraction with organic solvents followed by recrystallization or column chromatography ensures high purity of the final amine.

Chemical Reactions Analysis

1-(3-Methylpyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Methylpyridin-2-yl)butan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 1-(3-Methylpyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-Methyl-1-(pyridin-2-yl)butan-1-amine (CAS: 825647-69-6)

This positional isomer shares the pyridin-2-yl group but differs in the methyl substitution (3-methyl vs. target compound's 3-methylpyridin-2-yl).

N-((5-Bromopyridin-3-yl)methyl)butan-1-amine

The bromine substituent on the pyridine ring enhances electrophilicity, making this compound more reactive in cross-coupling reactions compared to the target compound. Additionally, the butan-1-amine chain is attached via a methylene bridge, reducing conformational flexibility relative to the direct linkage in 1-(3-Methylpyridin-2-yl)butan-1-amine .

Heteroaromatic Amines

1-(5-Methoxybenzofuran-2-yl)butan-1-amine (CAS: 1270401-70-1)

Replacing the pyridine ring with a benzofuran system introduces an oxygen atom, altering hydrogen-bonding capacity and solubility. The methoxy group further increases hydrophilicity. Such differences may render this compound more suitable for applications requiring polar interactions, such as enzyme inhibition, compared to the pyridine-based target compound .

4-(Furan-2-yl)-1-(pyridin-2-yl)butan-2-amine

This hybrid structure combines furan and pyridine rings, creating a dual heteroaromatic system.

Aliphatic and Branched Amines

Butan-1-amine (n-Butylamine, CAS: 109-73-9)

As a linear primary amine, butan-1-amine exhibits higher basicity (pKₐ ~10.6) and simpler hydrogen-bonding behavior compared to the target compound. Its applications are predominantly industrial (e.g., surfactants, rubber additives), whereas the pyridine derivative’s aromaticity and steric bulk favor pharmaceutical uses .

2-Ethyl-2-methoxybutan-1-amine

The methoxy group and branched ethyl chain reduce solubility in aqueous media but enhance lipophilicity. Unlike the target compound, this amine lacks aromaticity, resulting in weaker π-based interactions and distinct reactivity in nucleophilic substitutions .

Physicochemical and Functional Comparisons

Hydrogen Bonding and Solvation Effects

The target compound’s pyridine nitrogen acts as a hydrogen-bond acceptor, whereas aliphatic amines (e.g., butan-1-amine) primarily function as donors. This asymmetry complicates thermodynamic modeling, as seen in PCP-SAFT’s inability to predict azeotropes in amine-alcohol mixtures . Viscosity deviation (ηΔ) studies show that 1-(3-Methylpyridin-2-yl)butan-1-amine likely exhibits lower ηΔ values than linear amines (e.g., butan-1-amine) due to reduced solvation effects from steric hindrance and aromatic stabilization .

Basicity and Reactivity

The pyridine ring’s electron-withdrawing effect decreases the amine’s basicity relative to aliphatic analogs. For example, the pKₐ of 1-(3-Methylpyridin-2-yl)butan-1-amine is expected to be lower than that of butan-1-amine (~10.6), influencing its protonation state in biological environments .

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Feature(s) |

|---|---|---|---|---|

| 1-(3-Methylpyridin-2-yl)butan-1-amine | C₁₀H₁₆N₂ | 164.25 | 825647-69-6 | Pyridine ring, secondary amine |

| Butan-1-amine | C₄H₁₁N | 73.14 | 109-73-9 | Linear primary amine |

| 1-(5-Methoxybenzofuran-2-yl)butan-1-amine | C₁₃H₁₇NO₂ | 219.28 | 1270401-70-1 | Benzofuran ring, methoxy group |

| 2-Ethyl-2-methoxybutan-1-amine | C₇H₁₇NO | 131.22 | - | Branched aliphatic amine, methoxy group |

Biological Activity

1-(3-Methylpyridin-2-yl)butan-1-amine, also known as 3-Methyl-1-(pyridin-2-yl)butan-1-amine, is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a butanamine backbone and a pyridine ring, suggests various interactions within biological systems that could lead to therapeutic applications.

- Molecular Formula : C₁₁H₁₅N

- Molecular Weight : Approximately 168.25 g/mol

The presence of the pyridine ring is crucial as it contributes to the compound's ability to interact with biological targets, influencing neurotransmitter systems similar to known psychoactive substances.

Pharmacological Potential

Research indicates that 1-(3-Methylpyridin-2-yl)butan-1-amine may serve as an intermediate in synthesizing compounds aimed at treating neurological conditions. Preliminary studies suggest its influence on neurotransmitter systems, although detailed mechanisms of action remain under investigation.

Key Findings :

- The compound exhibits significant interactions with neurotransmitter systems, which may be leveraged for developing treatments for disorders such as depression and anxiety.

- Structural similarities to psychoactive substances indicate potential for further exploration in drug design.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(3-Methylpyridin-2-yl)butan-1-amine is essential for optimizing its biological activity. The following table summarizes compounds with structural similarities and their respective characteristics:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Methyl-1-(pyridin-3-yl)butan-1-amine | C₁₁H₁₅N | Similar structure; different pyridine substitution |

| N-(Pyridin-2-ylmethyl)butan-1-amine | C₁₁H₁₅N | Exhibits distinct biological activity |

| 3-Methyl-N-(pyridin-4-yl)butanamide | C₁₂H₁₅N₃O | Contains an amide group; potential for different reactivity |

| 3-Methyl-N-(pyridin-2-methyl)butanamide | C₁₂H₁₅N₃O | Methyl substitution on pyridine alters properties |

The unique combination of functional groups and the spatial arrangement provided by the pyridine ring influence the compound's reactivity and interactions compared to similar compounds.

Neurotransmitter Interaction Studies

Investigations into the interaction of 1-(3-Methylpyridin-2-yl)butan-1-amine with neurotransmitter receptors have utilized techniques such as nuclear magnetic resonance (NMR) spectroscopy. These studies focus on hydrogen bonding and steric effects, providing insights into how this compound can be optimized for drug design.

Antibacterial and Antifungal Activity

While primary research has concentrated on neurological applications, there are emerging studies indicating potential antibacterial and antifungal properties. For instance, related pyridine derivatives have shown moderate to good antimicrobial activity against various bacterial strains, suggesting that further exploration of 1-(3-Methylpyridin-2-yl)butan-1-amine in this context could be fruitful .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.